molecular formula C6H6BrN3O2 B017999 Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS No. 6966-01-4

Methyl 3-amino-6-bromopyrazine-2-carboxylate

Cat. No. B017999
M. Wt: 232.03 g/mol
InChI Key: CNXSIRHOIFRMOB-UHFFFAOYSA-N
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Patent
US08198285B2

Procedure details

3-Aminopyrazine-2-carboxylic acid methyl ester (1 kg), N-bromosuccinimide (1.162 kg and acetonitrile (8 L) were charged into reactor. The mixture was stirred at room temperature for 10 min, heated to 75-80° C. and held for 2-3 hours under slightly refluxing conditions. The mixture was cooled to 25° C. and evaporated to dryness on a rotary evaporator. The resulting dark solids were redissolved in dichloromethane (20 L) and activated carbon (100 g) was charged. The resulting suspension was stirred at 25° C. for 30-60 minutes before filtering to remove insolubles. The filtrate was subsequently washed with saturated Na2SO3 (3×5 L) aqueous solution and water (5 L). The Organic layers were collected after phase separation. Dichloromethane was removed on rotary evaporator and Methyl 3-amino-6-bromopyrazine-2-carboxylate was obtained as a brown solid which was used in the next step without further purification (wet product 1090 g).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].[Br:12]N1C(=O)CCC1=O>C(#N)C>[NH2:11][C:10]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][C:7]([Br:12])=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
8 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 75-80° C.
WAIT
Type
WAIT
Details
held for 2-3 hours under slightly refluxing conditions
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark solids were redissolved in dichloromethane (20 L)
ADDITION
Type
ADDITION
Details
activated carbon (100 g) was charged
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at 25° C. for 30-60 minutes
Duration
45 (± 15) min
FILTRATION
Type
FILTRATION
Details
before filtering
CUSTOM
Type
CUSTOM
Details
to remove insolubles
WASH
Type
WASH
Details
The filtrate was subsequently washed with saturated Na2SO3 (3×5 L) aqueous solution and water (5 L)
CUSTOM
Type
CUSTOM
Details
The Organic layers were collected
CUSTOM
Type
CUSTOM
Details
after phase separation
CUSTOM
Type
CUSTOM
Details
Dichloromethane was removed on rotary evaporator

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C(=NC(=CN1)Br)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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